molecular formula C8H4FNOS B3056755 2-Fluorobenzoyl isothiocyanate CAS No. 73945-65-0

2-Fluorobenzoyl isothiocyanate

Cat. No.: B3056755
CAS No.: 73945-65-0
M. Wt: 181.19 g/mol
InChI Key: SPRXMLIDSAYUFL-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4FNOS. It is a derivative of benzoyl isothiocyanate, where a fluorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl isothiocyanate can be synthesized through the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{FCOCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_8\text{H}_4\text{FNOS} + \text{NH}_4\text{Cl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, leading to the formation of urea and thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.

    Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the reactivity of the nucleophile.

Major Products:

    Thiourea Derivatives: Formed from the reaction with amines.

    Urea Derivatives: Formed from the reaction with alcohols.

Scientific Research Applications

Medicinal Chemistry

FBITC has been explored for its potential therapeutic applications, particularly in the development of antibacterial agents. Research indicates that compounds derived from FBITC exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity

A study investigated the structure-activity relationship (SAR) of thiosemicarbazide derivatives containing the 2-fluorobenzoyl group. The results demonstrated that these derivatives showed significant antibacterial effects with minimal inhibitory concentrations (MICs) ranging from 0.49 to 15.63 µg/mL, outperforming traditional antibiotics like cefuroxime .

Fluorescent Probes in Biological Research

FBITC serves as a critical building block for synthesizing fluorescent probes used in biological imaging and diagnostics. Its ability to form stable conjugates with proteins and other biomolecules makes it invaluable for labeling studies.

Table 1: Applications of FBITC in Biological Imaging

ApplicationDescription
Protein LabelingFBITC can be conjugated to proteins for fluorescence microscopy, allowing visualization of cellular processes.
Detection of BiomoleculesUsed in assays to detect specific biomolecules through fluorescence resonance energy transfer (FRET) techniques.
Cell TrackingEnables tracking of cellular dynamics in live cell imaging due to its fluorescent properties.

Organic Synthesis

In organic chemistry, FBITC is utilized as a reagent for synthesizing various compounds, including thiosemicarbazides and other biologically active molecules. Its reactivity allows for the introduction of the isothiocyanate group into diverse organic frameworks.

Case Study: Synthesis of Thiosemicarbazides

Research has shown that thiosemicarbazides synthesized from FBITC exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts. The incorporation of the fluorine atom significantly influences the electronic properties and biological activity of the resulting compounds .

Environmental Applications

FBITC has also found applications in environmental chemistry, particularly in analytical methods for detecting amines and other nitrogen-containing compounds. Its derivatization capabilities allow for sensitive detection methods using techniques such as capillary electrophoresis.

Example: Detection Method

A study demonstrated that FBITC can be used to derivatize aliphatic amines, enhancing their detectability in complex environmental samples through laser-induced fluorescence detection .

Mechanism of Action

The mechanism of action of 2-fluorobenzoyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity is utilized in labeling and detection assays, where the compound binds to specific targets, allowing for their identification and analysis.

Comparison with Similar Compounds

    Benzoyl Isothiocyanate: Lacks the fluorine substitution and has different reactivity and properties.

    Phenyl Isothiocyanate: Similar structure but without the carbonyl group, leading to different chemical behavior.

    Sulforaphane: A naturally occurring isothiocyanate with significant biological activity, particularly in cancer prevention.

Uniqueness: 2-Fluorobenzoyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with other molecules. This fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various chemical and biological applications.

Biological Activity

2-Fluorobenzoyl isothiocyanate (2-FBITC) is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of both a fluorine atom and an isothiocyanate functional group, has been explored for its potential in various therapeutic applications, including antimicrobial, anticancer, and plant growth regulation.

Synthesis

This compound is synthesized through the reaction of ammonium thiocyanate with 2-fluorobenzoyl chloride in an organic solvent such as acetone. This method allows for the efficient formation of the isothiocyanate group, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that 2-FBITC exhibits significant antimicrobial properties. A study evaluating various fluorobenzoylthiosemicarbazides, including derivatives of 2-FBITC, demonstrated effective inhibition against clinical isolates of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL . This suggests that 2-FBITC and its derivatives may serve as potential candidates for the development of new antibacterial agents.

Anticancer Potential

The anticancer activity of compounds related to 2-FBITC has also been explored. For instance, derivatives containing the benzoyl thiourea moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The introduction of fluorine into these compounds has been associated with enhanced stability and bioavailability, making them more effective as therapeutic agents .

Plant Growth Regulation

In preliminary tests, 2-FBITC and its derivatives were found to act as effective plant growth regulators at concentrations as low as 1 mg/L. This activity is attributed to their ability to influence hormonal pathways within plants, promoting growth and development .

Structure-Activity Relationship (SAR)

The biological activities of 2-FBITC can be correlated with its molecular structure. The presence of the fluorine atom significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and potentially increasing its interaction with biological targets .

Compound Biological Activity MIC (μg/mL)
This compoundAntibacterial against S. aureus7.82 - 31.25
Benzoyl Thiourea DerivativesAnticancer activity (various cell lines)Varies
FluorobenzoylthiosemicarbazidesAntimicrobial activityVaries

Case Studies

  • Antibacterial Efficacy : A study on ortho-, meta-, and para-fluorobenzoylthiosemicarbazides revealed that structural modifications influenced their antibacterial potency against resistant strains of bacteria. The research highlighted the significance of fluorine substitution in enhancing antibacterial activity .
  • Anticancer Activity : A series of experiments demonstrated that compounds derived from 2-FBITC induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. These findings support further investigation into the use of fluorinated compounds in cancer therapy .

Properties

IUPAC Name

2-fluorobenzoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRXMLIDSAYUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576333
Record name 2-Fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73945-65-0
Record name 2-Fluorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2-Fluoro-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methylaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (41 mg, yield 52%).
Quantity
80 mg
Type
reactant
Reaction Step One
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reactant
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1 mL
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50 mg
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5 mL
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1 mL
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Synthesis routes and methods II

Procedure details

2-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (63 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
1 mL
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solvent
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1 mL
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Synthesis routes and methods III

Procedure details

2-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (75 mg, yield 93%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
1 mL
Type
solvent
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Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-fluoro-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (66 mg, yield 86%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Quantity
1 mL
Type
solvent
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Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

2-Fluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-fluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-fluoro-1-benzenecarbonyl isothiocyanate (50 μl) in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (43 mg, yield 53%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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